

Application Notes and Protocols for the Synthesis of Cyclohexanone from Cyclohexanol

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Compound of Interest

Compound Name: Cyclohexanone

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of **cyclohexanone** from cyclohexanol via two common oxidation methods: Jones oxidation and hypochlorite oxidation. The information is intended to guide researchers in selecting and performing the appropriate synthesis for their needs, with a focus on reproducibility and clarity.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. **Cyclohexanone**, a key intermediate in the production of polymers such as nylon, is commonly synthesized in the laboratory by the oxidation of cyclohexanol. This process serves as an excellent model for understanding oxidation reactions and for the development of more efficient and environmentally benign synthetic methodologies. This document outlines two well-established procedures for this conversion, highlighting their respective advantages and procedural details.

Method 1: Jones Oxidation of Cyclohexanol

Jones oxidation utilizes a solution of chromium trioxide in aqueous sulfuric acid (Jones reagent) to rapidly and efficiently oxidize secondary alcohols to ketones. This method is known for its high yields and relatively short reaction times. However, the use of chromium(VI) compounds, which are highly toxic and carcinogenic, necessitates stringent safety precautions and proper waste disposal.

Experimental Protocol: Jones Oxidation

Materials:

- Cyclohexanol
- Acetone (reagent grade)
- Jones Reagent (prepared from chromium trioxide and sulfuric acid)
- Ether
- Saturated sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Water

Equipment:

- Round-bottom flask (500 mL)
- Mechanical stirrer
- Thermometer
- Dropping funnel
- Water bath
- Separatory funnel
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a 500 mL flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 20.0 g (0.2 mol) of cyclohexanol in 100 mL of acetone.
- **Addition of Jones Reagent:** Cool the flask to 15-20°C using a water bath. Prepare the Jones reagent by dissolving 26.7 g of chromium trioxide (CrO_3) in 23 mL of concentrated sulfuric acid (H_2SO_4) and carefully adding this mixture to 50 mL of water. Add the prepared Jones reagent dropwise from the dropping funnel to the stirred cyclohexanol solution. The rate of addition should be controlled to maintain the reaction temperature between 25-30°C. A color change from orange-red to green should be observed. The addition typically takes about 2 hours.
- **Reaction Completion:** After the addition is complete, continue stirring the mixture for an additional 30 minutes.
- **Workup:** Add 100 mL of water to the reaction mixture and transfer it to a separatory funnel. Separate the two layers.
- **Extraction:** Extract the aqueous layer with two 50 mL portions of ether.
- **Washing:** Combine the organic layers and wash them successively with saturated sodium bicarbonate solution and then with brine.
- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate, and then filter the solution.
- **Purification:** Remove the solvent by distillation. The resulting crude **cyclohexanone** can be purified by distillation. Collect the fraction boiling at 153-156°C.

Method 2: Hypochlorite Oxidation of Cyclohexanol

Oxidation of cyclohexanol using sodium hypochlorite (household bleach) in the presence of acetic acid offers a "greener" alternative to chromium-based oxidants. This method is less hazardous and more environmentally friendly. The reaction proceeds via the in-situ formation of hypochlorous acid.

Experimental Protocol: Hypochlorite Oxidation

Materials:

- Cyclohexanol
- Glacial acetic acid
- Sodium hypochlorite solution (household bleach, ~5.25% or 0.75 M)
- Sodium carbonate (solid)
- Sodium chloride (solid)
- Dichloromethane (methylene chloride)
- Anhydrous sodium sulfate

Equipment:

- Erlenmeyer flask or round-bottom flask
- Stirring apparatus (magnetic stir bar and stir plate)
- Separatory funnel
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a suitable flask, combine 5.3 mL of cyclohexanol with a magnetic stir bar.
- **Preparation of Oxidizing Agent:** In a separatory funnel, mix 3.65 mL of glacial acetic acid with 79.00 mL of sodium hypochlorite solution.
- **Reaction:** Slowly add the acetic acid/sodium hypochlorite mixture dropwise to the stirring cyclohexanol. The temperature of the reaction mixture should be monitored and maintained below 30°C, using an ice bath if necessary.
- **Neutralization:** After the addition is complete, continue stirring for a period. To neutralize any remaining acetic acid that may have distilled with the product, carefully add solid sodium

carbonate to the collected distillate until the evolution of CO₂ gas ceases.

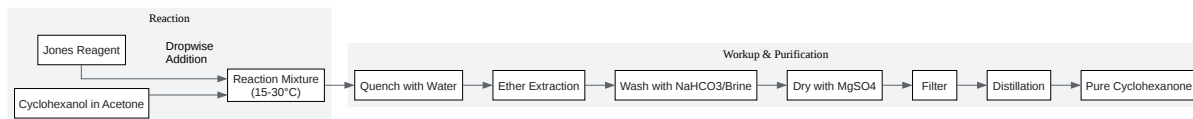
- **Salting Out:** To decrease the solubility of **cyclohexanone** in the aqueous layer, add solid sodium chloride (approximately 0.2 g per mL of water) until the solution is saturated.
- **Extraction:** Transfer the mixture to a separatory funnel. The upper layer is the organic **cyclohexanone** layer, and the bottom is the aqueous layer. Separate the layers. Pour the aqueous layer back into the separatory funnel and extract it with 10 mL of dichloromethane.
- **Drying:** Combine the organic layers and dry them over anhydrous sodium sulfate.
- **Purification:** The dichloromethane can be removed by evaporation on a steam bath in a fume hood to yield the final **cyclohexanone** product.

Data Presentation

Parameter	Jones Oxidation	Hypochlorite Oxidation	Reference(s)
Oxidizing Agent	Jones Reagent (CrO ₃ /H ₂ SO ₄)	Sodium Hypochlorite (NaOCl)	
Typical Yield	High (often >80%)	Moderate (e.g., 51%)	
Reaction Time	~2.5 hours	Variable, addition over ~15 min	
Reaction Temperature	25-30°C	Below 30°C	
Key Purification Steps	Extraction, Washing, Distillation	Salting out, Extraction, Evaporation	
Environmental Concerns	High (Chromium waste)	Low	

Signaling Pathways and Experimental Workflows

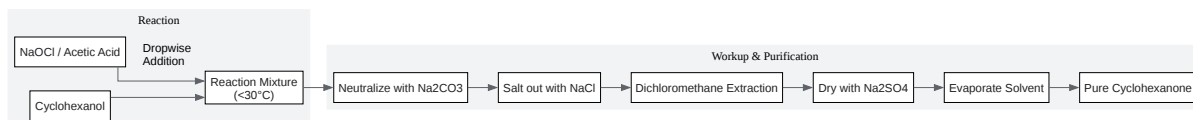
Jones Oxidation Workflow



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Caption: Workflow for the synthesis of **cyclohexanone** via Jones oxidation.

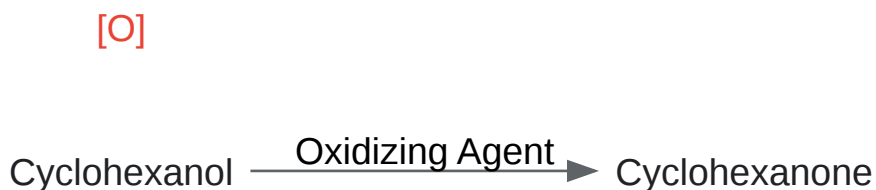
Hypochlorite Oxidation Workflow



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Caption: Workflow for the synthesis of **cyclohexanone** via hypochlorite oxidation.

General Reaction Scheme



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